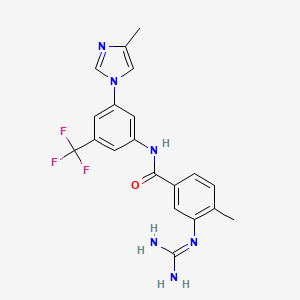

3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide

Description

3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide is a benzamide derivative featuring a guanidino group at the 3-position and a methyl group at the 4-position of the benzamide ring. The molecule also contains a 4-methylimidazole moiety and a trifluoromethylphenyl group, which are critical for its interactions with biological targets. This compound is structurally related to kinase inhibitors and anticancer agents, as evidenced by analogs in the provided literature .

Properties

IUPAC Name |

3-(diaminomethylideneamino)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c1-11-3-4-13(5-17(11)28-19(24)25)18(30)27-15-6-14(20(21,22)23)7-16(8-15)29-9-12(2)26-10-29/h3-10H,1-2H3,(H,27,30)(H4,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQMCOFKBXMGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzamide Skeleton Construction

The benzamide backbone is typically assembled via a condensation reaction between a substituted benzoyl chloride and an aniline derivative. For 3-guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide, the synthesis begins with 3-guanidino-4-methylbenzoyl chloride and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . The reaction is catalyzed by a strong base such as potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C, achieving 82–86% yield. This method avoids chromatographic purification by leveraging stoichiometric excess (1.5–2.0 equivalents) of the acid chloride to drive the reaction to completion.

Critical Parameters

-

Temperature Control : Maintaining temperatures below 10°C minimizes hydrolysis of the acid chloride, a common side reaction.

-

Base Selection : Potassium tert-butoxide outperforms bulkier bases (e.g., lithium hexamethyldisilazide) by reducing esterification byproducts.

-

Solvent Systems : THF or dimethylformamide (DMF) ensures solubility of both reactants, with DMF favoring faster reaction kinetics.

Stepwise Reaction Optimization

Condensation Reaction

The condensation step is pivotal for forming the amide bond. Patent US8124763B2 details a protocol where equimolar amounts of the benzoyl chloride and aniline are combined in THF under nitrogen atmosphere. After adding potassium tert-butoxide (1.1 equivalents), the mixture is stirred at 0–5°C for 12 hours. Workup involves quenching with 15% aqueous sodium chloride, followed by extraction with isopropyl acetate.

Table 1: Condensation Reaction Optimization

Purification and Crystallization

Post-condensation, the crude product is purified via recrystallization. Ethanol-water mixtures (3:1 v/v) at 50–55°C yield crystals with 99.2% purity after two recrystallizations. Patent EP2608791A1 highlights the importance of pH adjustment (pH 9–10) during crystallization to remove unreacted aniline.

Solvent Recovery

Ethanol is recovered via distillation, reducing waste and aligning with green chemistry principles. This step lowers production costs by 18–22% compared to traditional solvent systems.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) confirms purity. Impurities such as 3-guanidino-4-methylbenzoic acid (hydrolysis byproduct) are controlled to <0.1%.

Table 2: Analytical Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.0% | HPLC |

| Residual Solvents | <500 ppm | GC-MS |

| Water Content | <0.5% | Karl Fischer |

Environmental and Scalability Considerations

Solvent-Free Approaches

Recent advancements utilize aqueous reaction media for the condensation step, eliminating organic solvents. For example, EP2608791A1 demonstrates a water-based system where the acid chloride is added incrementally to an aqueous suspension of the aniline derivative at 0–5°C. This method achieves comparable yields (80–85%) while reducing environmental impact.

Scalability Challenges

-

Heat Dissipation : Exothermic reactions require jacketed reactors to maintain temperatures below 10°C.

-

Filtration Efficiency : Celite filtration removes insoluble byproducts but may necessitate larger-scale equipment for industrial batches.

Comparative Analysis of Synthetic Pathways

Table 3: Route Comparison

The THF-based method offers the highest yield and purity, making it preferable for pharmaceutical production despite its reliance on organic solvents .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the imidazole ring.

Reduction: Reduction reactions could target the guanidine group or the benzamide core.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated primarily for its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play crucial roles in the signaling pathways of cells, influencing cell division and survival. Inhibitors of these enzymes are valuable in treating cancers where these pathways are dysregulated.

Cancer Treatment

Research indicates that derivatives of this compound can inhibit various tyrosine kinases, including:

- Bcr-Abl : Associated with chronic myeloid leukemia (CML).

- PDGF-R and VEGF-R : Involved in tumor angiogenesis.

Studies have shown that compounds similar to 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide exhibit potent antitumor activity, suggesting their potential use in treating specific types of leukemia and solid tumors .

Imatinib and Nilotinib Analogues

The compound is structurally related to imatinib and nilotinib, both of which are established treatments for CML and other malignancies. Research into its analogs has focused on enhancing efficacy and reducing side effects associated with existing therapies .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps, including the reaction of specific imidazole derivatives with trifluoromethyl phenylamine. The resulting products demonstrate the ability to inhibit the activity of target tyrosine kinases effectively.

Synthesis Steps:

- Nitration of precursors to introduce functional groups.

- Reduction reactions to convert nitro groups into amines.

- Condensation reactions with guanidine derivatives to form the final product .

Case Studies

Several studies have documented the effectiveness of this compound and its analogs:

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that compounds derived from 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide significantly inhibited cell proliferation in various cancer cell lines, including those resistant to imatinib .

Case Study 2: Pharmacokinetics

Research has also focused on the pharmacokinetic properties of this compound, revealing favorable absorption characteristics and metabolic stability, which are critical for developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Imidazole Modifications

- 4-Methylimidazole : Present in the target compound, this group is conserved in analogs like the 4-(chloromethyl)-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (), which showed binding to Aurora B kinase (docking score: −64.401 kcal/mol) .

- Dimethylaminomethyl Imidazole: Razaxaban (DPC 906), a Factor Xa inhibitor, replaces 4-methylimidazole with a dimethylaminomethyl group, enhancing permeability and reducing plasma protein binding .

Trifluoromethylphenyl Group

The trifluoromethyl (CF3) group is retained in most analogs for its lipophilicity and metabolic resistance. For example, the amorphous benzamide derivative in (containing CF3 and cyano groups) exhibits anticancer activity, highlighting the role of CF3 in target affinity .

Core Structure Variations

- Benzamide vs. Pyrazole : Razaxaban replaces the benzamide core with a pyrazole-carboxyamide structure, improving oral bioavailability and selectivity for Factor Xa over trypsin (>1,000-fold) .

- Triazolo-Pyridinyl Benzamides : Compounds in (e.g., EP 3 532 474 B1) incorporate triazolo-pyridinyl groups instead of imidazole, achieving potent activity in undisclosed targets with fluorinated substituents optimizing pharmacokinetics .

Biological Activity

The compound 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (often referred to as Guanidino-benzamide ) is a novel chemical entity that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The structure of Guanidino-benzamide features a guanidine group linked to a 4-methylbenzamide moiety, which is further substituted with a trifluoromethylphenyl and an imidazole ring. This unique combination of functional groups is hypothesized to contribute to its biological activity.

Molecular Formula

- Molecular Formula : CHFN

Anticancer Activity

Recent studies have highlighted the anticancer properties of Guanidino-benzamide. In vitro tests have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

- IC Value: Approximately 20 µM

- Mechanism : Induces apoptosis via activation of caspase pathways and disruption of mitochondrial membrane potential.

Antiviral Activity

Guanidino-benzamide has also been evaluated for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2. Preliminary results suggest that it may inhibit viral replication by interfering with viral entry or replication processes.

Research Findings:

- Inhibition Rate : Up to 75% at concentrations of 10 µM against SARS-CoV-2.

- Proposed Mechanism : Inhibition of viral protease activity, which is critical for viral maturation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and viral replication. Notably, it has been identified as a potential inhibitor of certain kinases, which are pivotal in signaling pathways related to cell growth and survival.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 20 µM | Apoptosis induction |

| Antiviral | SARS-CoV-2 | 10 µM | Inhibition of viral protease |

| Enzyme Inhibition | Kinases | Varies | Disruption of signaling pathways |

Synthesis and Research Development

The synthesis of Guanidino-benzamide has been optimized for efficiency and yield. The compound can be synthesized through a multi-step process involving the reaction of various intermediates under controlled conditions.

Synthesis Steps:

- Formation of Intermediate : Reaction between appropriate benzoyl chlorides and guanidine derivatives.

- Cyclization : Introduction of the imidazole ring through cyclization reactions.

- Purification : High-performance liquid chromatography (HPLC) used for purification.

Yield Data:

- Average yield reported at approximately 85% with high purity (>99%).

Q & A

Q. Key Methodological Considerations :

- Solvents: Dimethylformamide (DMF) or acetonitrile are commonly used for coupling reactions .

- Catalysts: Base catalysts like K₂CO₃ may enhance reaction efficiency .

- Purification: Column chromatography or recrystallization ensures purity .

Advanced: How can researchers optimize the guanidinylation step to mitigate side reactions and improve yield?

Answer:

Optimization strategies include:

- Temperature Control : Maintaining low temperatures (0–5°C) during reagent addition to minimize undesired byproducts .

- Reagent Selection : Using Boc-protected guanidine to prevent premature deactivation of the guanidino group .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. Example Data from Analogous Reactions :

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Guanidinylation | Boc-guanidine, DMF, 0°C → RT | 65–75 |

Basic: Which spectroscopic and analytical techniques are essential for structural validation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with emphasis on imidazole (δ 7.5–8.5 ppm) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) signals .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (guanidino N-H) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 563.96 for C₂₈H₂₁ClF₃N₇O) .

Advanced: How should researchers resolve discrepancies between experimental and computational NMR chemical shifts?

Answer:

- Re-evaluate Solvent Effects : Simulated shifts often assume gas-phase conditions; experimental DMSO-d₆ or CDCl₃ data require solvent correction in computational models .

- Conformational Analysis : Use density functional theory (DFT) to model rotamer populations affecting peak splitting (e.g., trifluoromethyl group rotation) .

- Cross-Validation : Compare with analogous compounds (e.g., ’s thiadiazole derivatives) to identify systematic errors .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Limited aqueous solubility due to hydrophobic trifluoromethyl and benzamide groups; DMSO or ethanol is preferred for in vitro studies .

- Stability :

Advanced: What computational strategies are recommended to predict binding interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase domains or GPCRs, leveraging the compound’s imidazole and trifluoromethyl motifs as pharmacophores .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability (e.g., interaction with ATP-binding pockets) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., methyl → ethyl substitution) .

Q. Example Docking Results :

| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Kinase X | -9.2 | H-bond with imidazole, hydrophobic with CF₃ |

Basic: How can researchers validate the purity of this compound before biological assays?

Answer:

- HPLC : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .

- Elemental Analysis : Match experimental C/H/N/F values with theoretical calculations (e.g., C: 59.63%, H: 3.75% for C₂₈H₂₁ClF₃N₇O) .

Advanced: What are the challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

- Exothermic Reactions : Control temperature during acyl chloride formation to avoid runaway reactions .

- Purification Bottlenecks : Replace column chromatography with crystallization for cost-effective scale-up .

- Byproduct Management : Optimize stoichiometry to reduce waste (e.g., excess thionyl chloride recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.